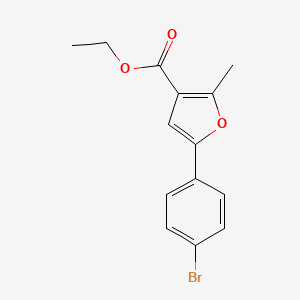![molecular formula C19H14O B14323548 1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene CAS No. 103322-18-5](/img/structure/B14323548.png)
1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene is a chemical compound that belongs to the class of cyclopropanaphthalenes This compound is characterized by the presence of a methoxyphenyl group attached to a cyclopropanaphthalene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene can be achieved through several synthetic routes. One common method involves the reaction of 1,4-benzoquinone with appropriate reagents to form the cyclopropanaphthalene core. The methoxyphenyl group can then be introduced through a series of reactions involving disilyl compounds and demethylation steps .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the methoxyphenyl group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring.
Common Reagents and Conditions
Oxidation: Cerium(IV) ammonium nitrate is commonly used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced aromatic compounds, and substituted aromatic rings, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring attacks electrophiles. Additionally, it can participate in redox reactions, influencing cellular redox states and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1H-Cyclopropabenzene: Similar in structure but lacks the methoxyphenyl group.
1H-Cyclopropa[b]naphthalene: The parent compound without the methoxyphenyl group.
Uniqueness
1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
103322-18-5 |
|---|---|
Fórmula molecular |
C19H14O |
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
1-[(4-methoxyphenyl)methylidene]cyclopropa[b]naphthalene |
InChI |
InChI=1S/C19H14O/c1-20-16-8-6-13(7-9-16)10-17-18-11-14-4-2-3-5-15(14)12-19(17)18/h2-12H,1H3 |
Clave InChI |
RURCUHUGKJVGCY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C=C2C3=CC4=CC=CC=C4C=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


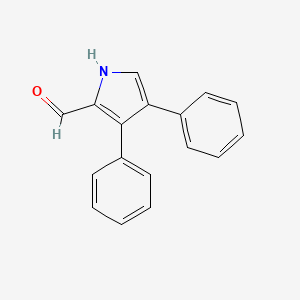

![2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine](/img/structure/B14323484.png)

![6-Nitro-2-[(thiophen-2-yl)methyl]-1H-benzimidazole](/img/structure/B14323506.png)
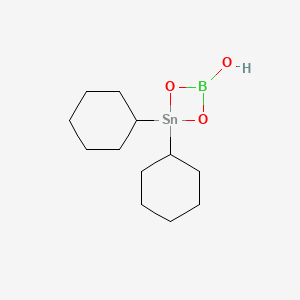
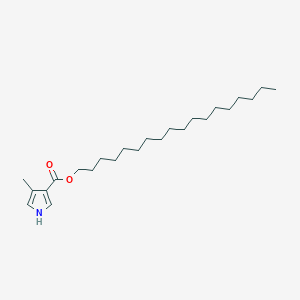
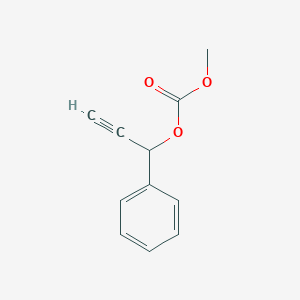
![2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol](/img/structure/B14323533.png)
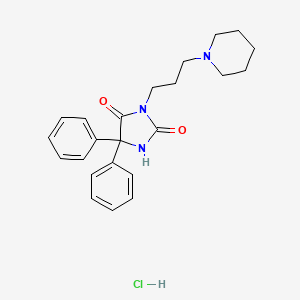

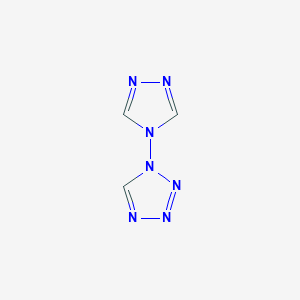
![Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane](/img/structure/B14323552.png)
